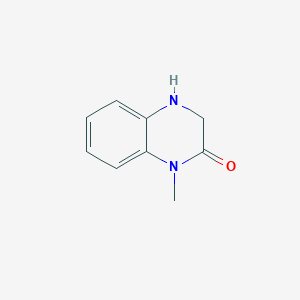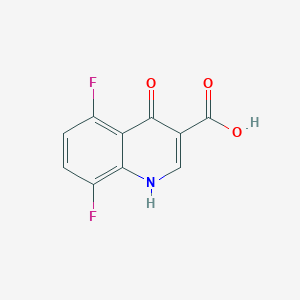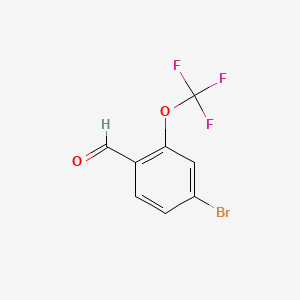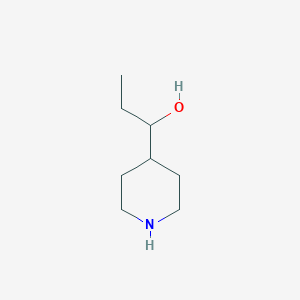
1-(Piperidin-4-yl)propan-1-ol
概要
説明
The compound 1-(Piperidin-4-yl)propan-1-ol is a versatile molecule that serves as a key intermediate or structural motif in various chemical syntheses. It is particularly significant in the development of compounds with potential biological activities, such as acetylcholinesterase inhibitors, antimicrobial agents, antifungal agents, spermicidal and microbicidal agents, and other pharmacologically relevant substances .
Synthesis Analysis
The synthesis of derivatives of 1-(Piperidin-4-yl)propan-1-ol involves various chemical reactions, including condensation, N-sulfonation, and reactions with sulfonyl chlorides, among others. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor followed by N-sulfonation . Another example is the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, which uses lipases and vinyl acetate in ionic liquids and organic solvents . These methods demonstrate the chemical versatility and the ability to introduce various functional groups to the piperidine ring.
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-4-yl)propan-1-ol derivatives has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, which is a common feature for saturated six-membered heterocycles . Density functional theory (DFT) calculations have been used to support the experimental findings and provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 1-(Piperidin-4-yl)propan-1-ol derivatives is influenced by the presence of various substituents on the piperidine ring. These substituents can modulate the molecule's interaction with biological targets or its antimicrobial efficacy. For instance, the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . Additionally, the introduction of vinyl groups can lead to compounds with spermicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Piperidin-4-yl)propan-1-ol derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated for some derivatives, indicating their stability and reactivity at different temperatures . The electronic properties, including HOMO and LUMO energies and hyperpolarizability, are also important for understanding the interaction of these compounds with biological systems .
科学的研究の応用
Crystal Structure and Molecular Conformation
1-(Piperidin-4-yl)propan-1-ol and its derivatives have been studied for their crystal structures and molecular conformations. Research has highlighted the significance of the piperidine ring's orientation and its interaction with other molecular components. These studies are essential for understanding the compound's physical properties and potential applications in medicinal chemistry (Kubicki & Codding, 2003).
Synthesis and Evaluation for Antidepressant Activity
Compounds containing the 1-(Piperidin-4-yl)propan-1-ol structure have been synthesized and evaluated for their potential antidepressant activity. This includes studies on various substituted derivatives, examining their effects on behavior and their pharmacological profile as potential antidepressants (Kumar et al., 2004).
Applications in Medicinal Chemistry
The compound and its analogs have been extensively studied in medicinal chemistry for various therapeutic purposes. This includes the synthesis and analysis of compounds like tolperisone metabolites and exploring their pharmacological properties. Such studies contribute significantly to the development of new medicinal compounds (Bálint et al., 2002).
Development of New Antidepressants Beyond SSRIs
Research in the field of antidepressants has focused on developing new compounds beyond the typical selective serotonin reuptake inhibitors (SSRIs). This includes the synthesis of 1-(Piperidin-4-yl)propan-1-ol derivatives with dual activities, such as serotonin receptor antagonism and serotonin reuptake inhibition. This advancement could lead to the development of more effective antidepressants with fewer side effects (Rocco et al., 2004).
Potential for Selective Estrogen Receptor Modulators (SERMs)
The compound has been investigated for its potential in developing novel Selective Estrogen Receptor Modulators (SERMs). These studies involve the design and synthesis of various derivatives and evaluating their bioactivity, which is crucial in the development of new therapeutic agents for diseases like breast cancer (Yadav et al., 2011).
将来の方向性
Piperidine derivatives, including “1-(Piperidin-4-yl)propan-1-ol”, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596468 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)propan-1-ol | |
CAS RN |
24152-48-5 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



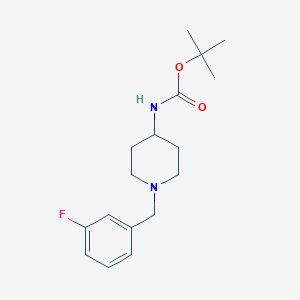
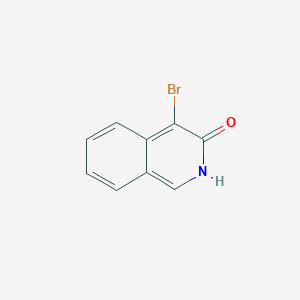
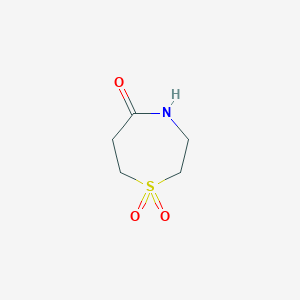
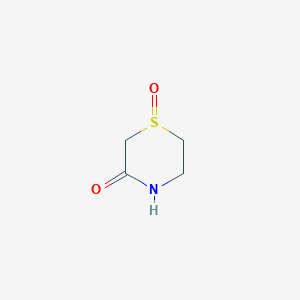
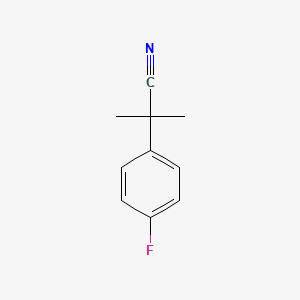
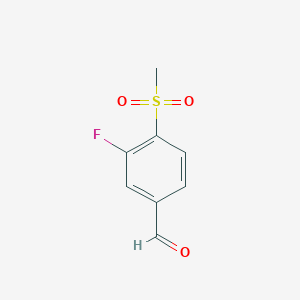
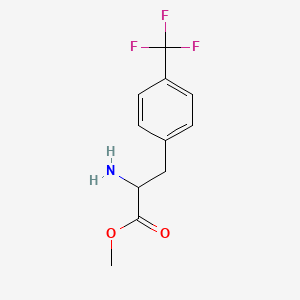
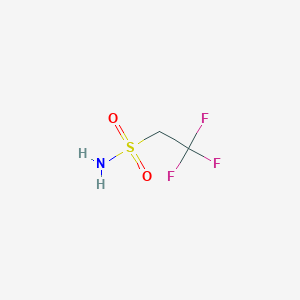
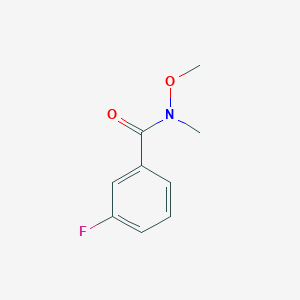
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
